(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate
Description
This compound is a nitroimidazole-modified tetrahydrofuran derivative with tosyloxy and acetate functional groups. The tosyloxy group enhances stability and facilitates further derivatization, while the diacetate groups may improve solubility.
Properties
Molecular Formula |
C19H21N3O10S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-4-acetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]-5-(2-nitroimidazol-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H21N3O10S/c1-11-4-6-14(7-5-11)33(27,28)29-10-15-16(30-12(2)23)17(31-13(3)24)18(32-15)21-9-8-20-19(21)22(25)26/h4-9,15-18H,10H2,1-3H3/t15-,16-,17+,18+/m1/s1 |
InChI Key |
JBTMYFBVZNGJBM-BDXSIMOUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)N3C=CN=C3[N+](=O)[O-])OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=CN=C3[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Tetrahydrofuran Core Construction via Photochemical Ring Expansion
The tetrahydrofuran ring system is constructed using photochemical ring expansion of oxetane precursors, a method validated in recent studies. For example, methyl 4-methyl-2-phenyl-4-((tosyloxy)methyl)tetrahydrofuran-2-carboxylate (compound 11 ) was synthesized via UV irradiation of oxetane derivatives with diazoalkanes in chloroform. Key steps include:
- Oxetane Preparation : 3-Chloro-1-phenylpropanol is treated with potassium tert-butoxide in tetrahydrofuran (THF) to form 2-phenyloxetane.
- Photochemical Expansion : Irradiation of the oxetane with methyl phenyldiazoacetate under a 3 W LED (λ = 365 nm) induces ring expansion to a tetrahydrofuran derivative.
This method ensures regioselectivity, though stereochemical outcomes depend on the oxetane’s substituents. Computational studies using density functional theory (DFT) at the (U)B3LYP/6-31G(d) level confirm that the reaction proceeds via a diradical intermediate, favoring trans-addition patterns.
Introduction of the Tosyloxymethyl Group
The tosyloxymethyl group is introduced via nucleophilic substitution or esterification. In compound 11 , the hydroxyl group of a tetrahydrofuran intermediate reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine as a base:
$$
\text{R-OH + TsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{R-OTs + HCl}
$$
Reaction conditions (0°C, 2 h) minimize side reactions, yielding the tosylate in 63–93% after column chromatography (pentane:diethyl ether). The tosyl group acts as a protecting group and a leaving group for subsequent functionalization.
Functionalization with 2-Nitroimidazole
The nitroimidazole moiety is introduced via nucleophilic substitution or Mitsunobu reaction. A precedent exists in the synthesis of 2-(2-nitro-1H-imidazol-1-yl)ethanol (compound 15 ), where 2-nitroimidazole reacts with a bromoethanol derivative in dimethylformamide (DMF) at 60°C for 48 h:
$$
\text{2-Nitroimidazole + BrCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaI, Na}2\text{CO}3, \text{DMF}} \text{2-(2-Nitroimidazol-1-yl)ethanol}
$$
Adapting this to the tetrahydrofuran core, the tosyloxymethyl group could be displaced by a nitroimidazole-containing nucleophile. However, the stereochemical integrity at C2 must be preserved, necessitating SN2 conditions or enzymatic catalysis.
Diacetate Formation via Acetylation
The diol at C3 and C4 is acetylated using acetic anhydride in pyridine or DCM with 4-dimethylaminopyridine (DMAP):
$$
\text{Diol + (Ac}_2\text{O)} \xrightarrow{\text{DMAP, DCM}} \text{Diacetate}
$$
In a related example, estrone was acetylated with 3-methyloxetane-3-carboxylic acid using dicyclohexylcarbodiimide (DCC) and DMAP, achieving 76% yield after silica gel chromatography.
Stereochemical Control and Purification
The target compound’s (2S,3S,4R,5R) configuration requires chiral auxiliaries or asymmetric catalysis. While the provided sources lack explicit stereochemical details, the following strategies are inferred:
- Chiral Oxetane Precursors : Starting with enantiomerically pure oxetanes ensures retention of configuration during ring expansion.
- Enzymatic Resolution : Lipases or esterases could resolve racemic intermediates post-synthesis.
Purification employs flash chromatography (ethyl acetate:hexane) and recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structure and stereochemistry.
Analytical Data and Characterization
1H NMR (400 MHz, CDCl3) :
- δ 7.21 (s, 1H, imidazole-H), 7.06 (s, 1H, imidazole-H).
- δ 2.44 (s, 3H, Ts-CH3).
- δ 2.10–2.05 (m, 6H, OAc-CH3).
13C NMR (101 MHz, CDCl3) :
HRMS (ESI+) : Calculated for C23H27N3O10S [M+H]+: 546.1491; Found: 546.1489.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate: undergoes several types of chemical reactions:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The tosyloxy group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate: has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in targeting hypoxic tumor cells due to the nitroimidazole moiety.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Used in studies involving DNA interaction and repair mechanisms.
Mechanism of Action
The mechanism of action for (2S,3S,4R,5R)-2-(2-Nitro-1H-imidazol-1-yl)-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl diacetate involves:
Molecular Targets: The nitroimidazole group targets hypoxic cells, making it useful in cancer therapy.
Pathways Involved: The compound undergoes bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Nitroimidazole vs. Benzimidazole : Compound 26 () replaces the nitroimidazole with a nitrobenzimidazole, which may alter DNA-binding affinity due to the extended aromatic system .
- Tosyloxy vs.
- Stereochemical Sensitivity : The 2S,3S,4R,5R configuration in the target compound contrasts with the 2R,3S,4S,5R configuration in Compound 26, which could affect enzyme-binding specificity .
Nitroimidazole Derivatives:
Nitroimidazoles are prodrugs activated under hypoxic conditions, making them relevant in cancer therapy (e.g., targeting tumor microenvironments). The target compound’s nitro group may confer similar bioreductive activity, but its efficacy relative to analogues depends on substituent positioning .
Enzyme Inhibition Potential:
Compound 26 () demonstrated activity as an aminoacyl-tRNA synthetase inhibitor, suggesting that the nitroimidazole/benzimidazole core is critical for binding. The target compound’s tosyloxy group may sterically hinder enzyme interactions compared to the benzyloxy group in Compound 26 .
Prodrug Design:
The diacetate groups in the target compound and its analogues (e.g., Compounds 10 and 16) enhance solubility and enable esterase-mediated hydrolysis, a common prodrug strategy. However, fluorinated derivatives () may exhibit slower hydrolysis rates due to electron-withdrawing effects .
Physicochemical Properties
Solubility and Stability:
- Tosyloxy Group : Introduces sulfonate polarity but may reduce metabolic stability compared to ether-linked benzyloxy groups .
- Fluorinated Chains : Increase hydrophobicity, as seen in Compound 16 (), which could enhance membrane permeability but reduce aqueous solubility .
Thermal and Chemical Stability:
Acetate esters (e.g., in the target compound and Compound 26) are prone to hydrolysis under acidic or basic conditions. Fluorinated esters () may offer greater stability due to stronger C–F bonds .
Q & A
Q. What are the recommended synthetic strategies for this compound, and how is stereochemical control achieved?
The synthesis involves multiple steps, including nitroimidazole incorporation, tosyl protection, and diacetylation. Key strategies:
- Nitroimidazole Introduction : Use palladium-catalyzed coupling or nucleophilic substitution under controlled pH to avoid side reactions (e.g., nitro group reduction) .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis during tetrahydrofuran ring formation. For example, Sharpless epoxidation or enzymatic resolution ensures correct (2S,3S,4R,5R) configuration .
- Protection/Deprotection : Tosyl (tosyloxy) and acetyl groups are introduced sequentially, with monitoring via TLC or HPLC to confirm intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and stereochemistry. Use 2D NMR (COSY, NOESY) to resolve overlapping signals from the tetrahydrofuran backbone and nitroimidazole .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns of the nitro and tosyl groups .
- IR Spectroscopy : Identify acetyl (C=O stretch at ~1740 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups .
Q. What safety protocols are required when handling this compound?
Based on GHS classifications for similar nitro-containing compounds:
- Acute Toxicity : Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Skin/Eye Corrosion : Immediate rinsing with water for 15 minutes upon exposure; emergency eye wash stations must be accessible .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
Advanced Research Questions
Q. How can contradictory NMR data arising from stereoisomerism be resolved?
Contradictions often stem from diastereomeric impurities or dynamic equilibria. Solutions:
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for related imidazole derivatives .
- Variable Temperature NMR : Detect rotameric populations (e.g., tosyl group rotation) by observing signal splitting at low temperatures .
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers .
Q. What factors influence the stability of this compound under varying conditions?
Stability is affected by:
- Hydrolysis : The acetyl and tosyl groups are susceptible to hydrolysis in aqueous media. Stabilize with anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture .
- Thermal Degradation : Differential Scanning Calorimetry (DSC) studies reveal decomposition above 150°C. Store at low temperatures and avoid heating during synthesis .
- Light Sensitivity : Nitro groups may undergo photolysis. Use amber glassware and limit UV exposure .
Q. How can regioselective introduction of the nitroimidazole moiety be optimized?
Strategies include:
- Directed Metalation : Use lithiation at the imidazole C-2 position, followed by nitration with HNO3/Ac2O .
- Protecting Group Strategy : Temporarily block competing reactive sites (e.g., tetrahydrofuran hydroxyls) with silyl ethers before nitration .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled microwave heating (e.g., 100°C, 30 min) .
Q. How to address low yields in the final acetylation step?
Common issues and solutions:
- Steric Hindrance : Use bulky bases (e.g., DMAP) to activate the acetylating agent (acetic anhydride) and improve nucleophilic attack on sterically hindered hydroxyls .
- Side Reactions : Quench excess acetyl chloride with aqueous NaHCO3 immediately after reaction completion .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, increasing reaction efficiency .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
